

Application Notes and Protocols for In Vivo Animal Studies with SGC-iMLLT

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Compound of Interest		
Compound Name:	SGC-iMLLT	
Cat. No.:	B1193507	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

SGC-iMLLT is a first-in-class, potent, and selective chemical probe that inhibits the YEATS domain of MLLT1 (ENL) and MLLT3 (AF9), crucial components of the super elongation complex (SEC).[1][2][3] Dysregulation of MLLT1 and MLLT3 is implicated in various cancers, particularly in MLL-rearranged acute myeloid leukemia (AML).[4][5] This document provides a detailed protocol for conducting in vivo animal studies using SGC-iMLLT to investigate its therapeutic potential. The protocol is based on established methodologies and published data, offering a comprehensive guide for researchers in the field of oncology and drug development.

Introduction

The YEATS (YAF9, ENL, AF9, TAF14, SAS5) domain is an epigenetic reader that recognizes acetylated and crotonylated lysine residues on histone tails.[2][6] MLLT1 and MLLT3, through their YEATS domains, play a critical role in transcriptional elongation. In the context of MLL-rearranged leukemias, fusion proteins involving the MLL gene aberrantly recruit the SEC, leading to the overexpression of oncogenes such as MYC and BCL2, which drives leukemogenesis.[4] SGC-iMLLT specifically inhibits the interaction between the YEATS domains of MLLT1/MLLT3 and acetylated histones, thereby disrupting the aberrant transcriptional program in cancer cells.[2][3] Preclinical studies have demonstrated the potential of SGC-iMLLT in inhibiting the growth of leukemia cells in vitro and in vivo.

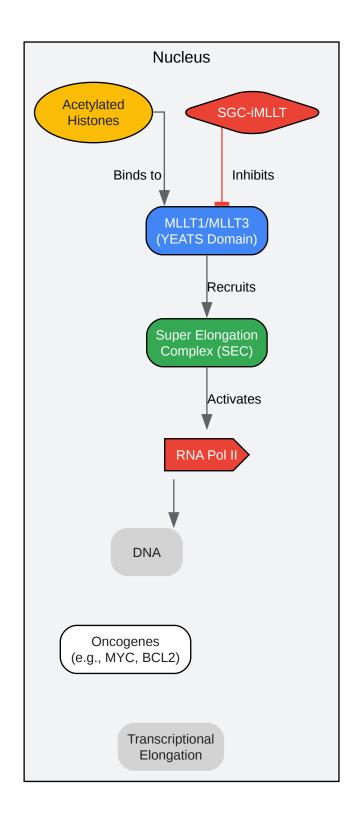


Mechanism of Action

SGC-iMLLT acts as a competitive inhibitor at the acyl-lysine binding pocket of the MLLT1 and MLLT3 YEATS domains. This inhibition prevents the recruitment of the super elongation complex to chromatin, leading to the downregulation of target oncogenes.

Signaling Pathway





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Caption: **SGC-iMLLT** inhibits the MLLT1/3 YEATS domain, disrupting oncogenic transcription.



Data Presentation

SGC-iMLLT In Vitro Activity

Target	Assay	IC50 (μM)	Kd (μM)	Reference
MLLT1 YEATS Domain	Biochemical	0.26	0.129	[1]
MLLT3 YEATS Domain	Biochemical	-	0.077	[1]
MLLT3-Histone Interaction	NanoBRET Reporter Assay	0.4	-	[7][8]
YEATS2/4	Biochemical	>10	-	[8]

SGC-iMLLT In Vivo Properties

Parameter	Value	Species	Reference
Half-life (t1/2)	53 minutes	Human hepatocytes	[1]
Metabolism	N-demethylation	Human hepatocytes	[1]
Dosing (Xenograft Model)	100 mg/kg, daily	Mouse	
Administration Route	Intraperitoneal (IP) or Oral (PO)	Mouse	[1]

Experimental Protocols Animal Models

The choice of animal model is critical for the successful evaluation of **SGC-iMLLT**. For studying leukemia, immunocompromised mouse strains are required to support the growth of human cell line-derived xenografts (CDX) or patient-derived xenografts (PDX).

 Recommended Model for Leukemia: NOD/SCID (Non-obese diabetic/severe combined immunodeficient) mice are a suitable strain for establishing leukemia xenografts.



 Cell Line: The MV4;11 human leukemia cell line, which harbors an MLL-AF4 fusion, is a wellestablished model for studying the effects of MLLT1/3 inhibition.

SGC-iMLLT Formulation for In Vivo Administration

Proper formulation is essential for ensuring the bioavailability and efficacy of **SGC-iMLLT** in vivo. The following are suggested formulations based on preclinical data.[1] It is recommended to prepare the working solution fresh daily.

- 1. Clear Solution for Injection (e.g., Intraperitoneal)
- Stock Solution: Prepare a 20.8 mg/mL stock solution of SGC-iMLLT in DMSO.
- Working Solution (for a final concentration of 2.08 mg/mL):
 - Take 100 μL of the 20.8 mg/mL DMSO stock solution.
 - Add 400 µL of PEG300 and mix thoroughly.
 - Add 50 μL of Tween-80 and mix thoroughly.
 - \circ Add 450 µL of saline to bring the final volume to 1 mL.
- 2. Suspension for Oral or Intraperitoneal Injection
- Stock Solution: Prepare a 20.8 mg/mL stock solution of SGC-iMLLT in DMSO.
- Working Solution (for a final concentration of 2.08 mg/mL):
 - Take 100 μL of the 20.8 mg/mL DMSO stock solution.
 - Add 900 μL of 20% SBE-β-CD in saline and mix thoroughly to form a suspension.

In Vivo Efficacy Study: Leukemia Xenograft Model

This protocol describes a subcutaneous xenograft model using the MV4;11 cell line.

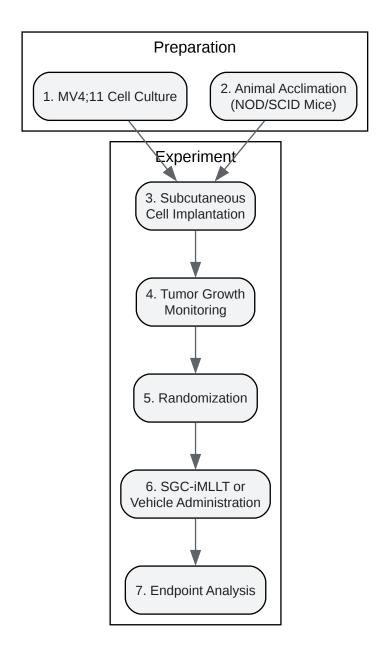
1. Cell Culture and Implantation:



- Culture MV4;11 cells in appropriate media and conditions to ensure they are in a logarithmic growth phase.
- Harvest and resuspend the cells in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel).
- Subcutaneously inject 5-10 x 10⁶ MV4;11 cells into the flank of each NOD/SCID mouse.
- 2. Tumor Growth Monitoring and Treatment Initiation:
- Monitor tumor growth by caliper measurements at least twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
- Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- 3. Dosing and Administration:
- Treatment Group: Administer **SGC-iMLLT** at a dose of 100 mg/kg daily. The administration route can be intraperitoneal (IP) or oral (PO) based on the chosen formulation.
- Control Group: Administer the vehicle solution corresponding to the **SGC-iMLLT** formulation.
- Treatment Duration: Continue treatment for a predefined period, for example, 20 days.
- 4. Endpoint Analysis:
- Tumor Volume: Continue to monitor tumor volume throughout the study.
- Body Weight: Monitor the body weight of the mice as an indicator of toxicity.
- Pharmacodynamic (PD) Markers: At the end of the study, tumors can be harvested for analysis of target gene expression.
- Quantitative PCR (qPCR): Measure the mRNA levels of MLLT1 target genes such as MYC and BCL2 to confirm target engagement.
- Histology: Tumor tissues can be fixed in formalin and embedded in paraffin for histological analysis.

Experimental Workflow Diagram





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